

ChaC2 Antibody: Application Notes and Protocols for Immunofluorescence Staining

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Compound of Interest

Compound Name: **ChaC2**

Cat. No.: **B1577521**

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These application notes provide detailed information and protocols for the use of the **ChaC2** antibody in immunofluorescence staining. **ChaC2** (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2) is a cytosolic enzyme that plays a role in glutathione metabolism by catalyzing its degradation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its involvement in cellular processes such as response to endoplasmic reticulum stress and potential roles in cancer make it a target of interest for cellular and molecular research.[\[2\]](#)[\[5\]](#)

I. Product Information and Quantitative Data

Commercially available polyclonal antibodies raised against human **ChaC2** have been validated for use in immunocytochemistry (ICC) and immunofluorescence (IF).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) These antibodies typically recognize the approximately 21 kDa **ChaC2** protein.[\[8\]](#)

Table 1: Recommended Antibody Dilutions for Immunofluorescence

Vendor/Product ID	Host/Igotype	Recommended Dilution Range	Target Species (ICC/IF)	Reference
Thermo Fisher (PA5-61914)	Rabbit / IgG	0.25-2 µg/mL	Human	[6]
Proteintech (16304-1-AP)	Rabbit / IgG	1:400	Human, Mouse, Rat	[8]
Abcam (ab183852)	Not Specified	Not Specified	Human	[9]
Sigma-Aldrich (HPA049235)	Rabbit / IgG	Not Specified	Human	[7][10]

Note: Optimal concentrations and conditions should be determined by the end-user for each specific application.[7]

II. Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of adherent cells using the **ChaC2** antibody. This protocol is a general guideline and may require optimization for different cell lines and experimental conditions.[11]

A. Reagents and Buffers

- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Fixative Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (-20°C)
- Permeabilization Buffer: 0.3% Triton X-100 in PBS
- Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton X-100 in PBS[12][13]
- Primary Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in PBS[12]
- **ChaC2** Primary Antibody

- Fluorochrome-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG conjugated to a fluorescent dye)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

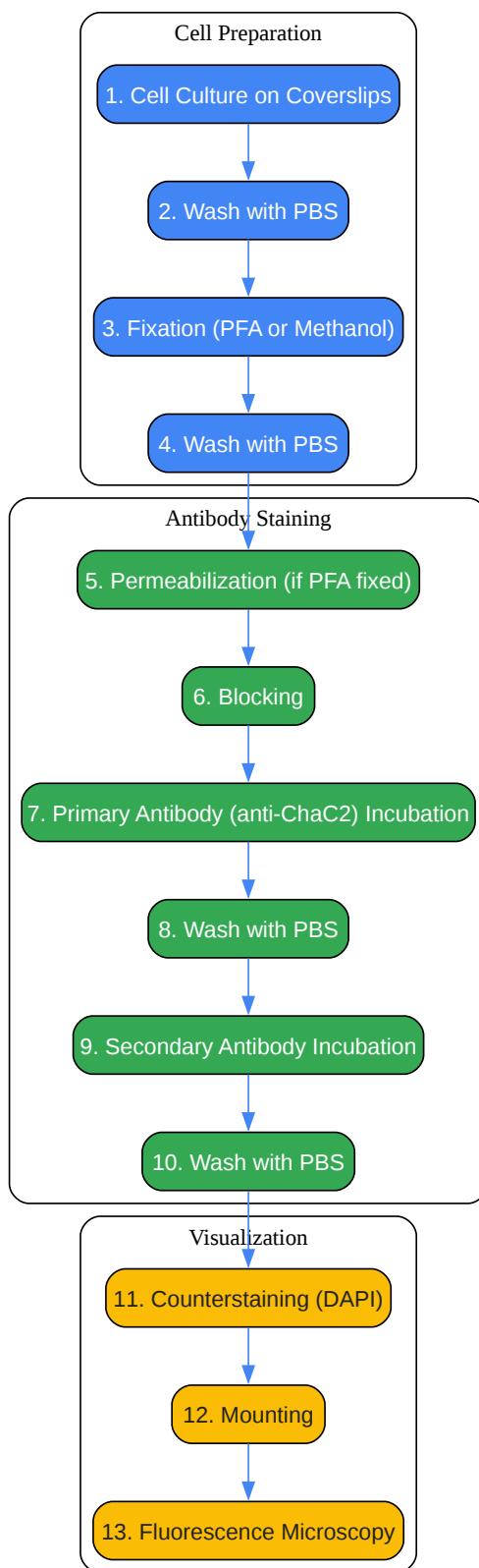
B. Step-by-Step Immunofluorescence Protocol

- Cell Culture: Grow adherent cells on sterile glass coverslips or in chamber slides to the desired confluence.
- Washing: Gently wash the cells twice with PBS.[\[11\]](#)
- Fixation:
 - Paraformaldehyde (PFA) Fixation: Incubate cells with 4% PFA for 15 minutes at room temperature.[\[12\]](#)
 - Methanol Fixation: Incubate cells with ice-cold 100% methanol for 5-10 minutes at -20°C. [\[8\]](#)[\[11\]](#)
- Rinsing: Wash the cells three times with PBS for 5 minutes each.[\[11\]](#)[\[12\]](#)
- Permeabilization (for PFA-fixed cells): Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
- Blocking: Incubate cells with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.[\[12\]](#)
- Primary Antibody Incubation: Dilute the **Chac2** primary antibody to the recommended concentration in Primary Antibody Dilution Buffer. Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature. [\[12\]](#)[\[13\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.[\[12\]](#)

- Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[12][13]
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[12]
- Counterstaining: Incubate cells with a nuclear counterstain like DAPI for 5 minutes.
- Final Wash: Perform a final wash with PBS.
- Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.[11]
- Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters. **ChaC2** is expected to show a cytosolic staining pattern.[1][6]

III. Diagrams

A. Experimental Workflow for Immunofluorescence Staining

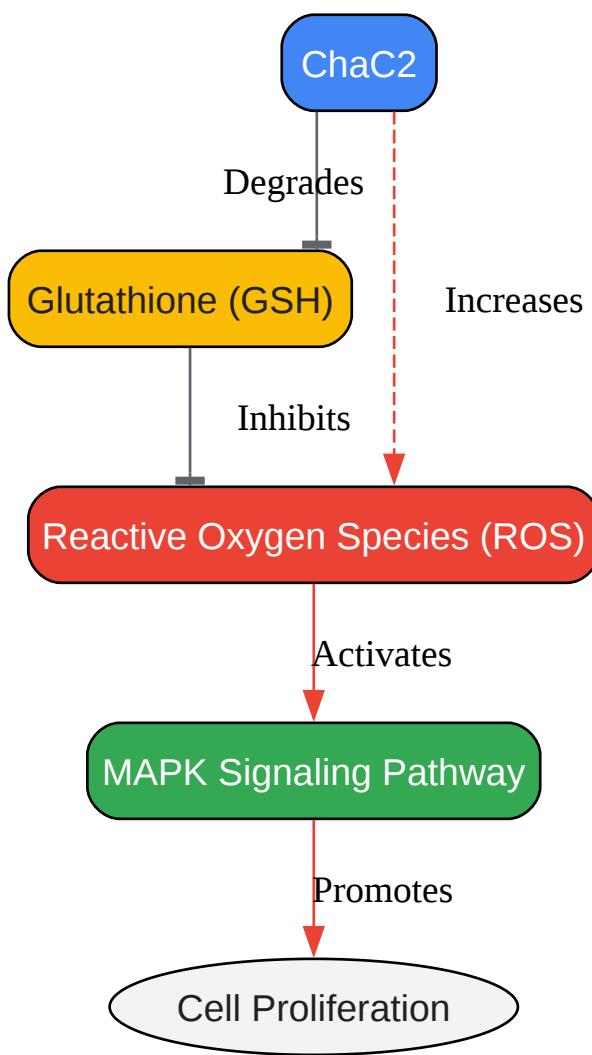


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Caption: Workflow for **ChaC2** immunofluorescence staining.

B. ChaC2 Signaling Pathway in Lung Adenocarcinoma

In certain cancers, such as lung adenocarcinoma, **ChaC2** has been shown to play a role in promoting cell proliferation by modulating intracellular reactive oxygen species (ROS) levels and activating the MAPK signaling pathway.[14] **ChaC2** degrades glutathione (GSH), a key antioxidant, leading to an increase in ROS.[14]



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